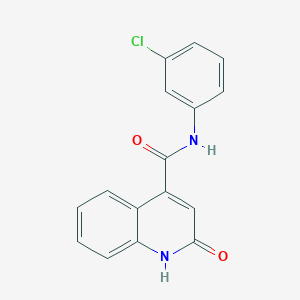

N-(3-chlorophenyl)-2-hydroxy-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinolinecarboxamide derivatives often involves strategies such as condensation reactions, aminolysis, and modifications of quinoline precursors. For instance, the synthesis of similar compounds has been described through reactions involving quinoline-3-carboxylic acid with thionyl chloride to generate acid chloride, followed by coupling with amino compounds. The final steps may involve high-yielding aminolysis reactions of esters with aniline derivatives to produce the quinolinecarboxamide structure (Jansson et al., 2006). Additionally, modifications and optimizations of these methods allow for the introduction of various functional groups, enhancing the compound's activity and specificity.

Molecular Structure Analysis

The molecular structure of quinolinecarboxamide derivatives has been extensively analyzed using spectroscopic and X-ray diffraction techniques. For related compounds, structural confirmation has been achieved through FT-IR, NMR (both ^1H and ^13C), UV-Vis spectroscopy, and single crystal X-ray diffraction. These studies reveal the compound's crystalline structure, including hydrogen bond interactions and molecular geometry, which are crucial for understanding its reactivity and interaction with biological targets (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinolinecarboxamides exhibit a range of chemical reactions, including solvolysis and intramolecular proton transfers, that are influenced by their structural features. Mechanistic models suggest the intramolecular transfer of the enol proton to an exocyclic carbonyl substituent, facilitating ketene formation under certain conditions. The reactivity profile is often determined by solvent polarity and the presence of intramolecular hydrogen bonding, which affects the compound's stability and reactivity (Jansson et al., 2006).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-4-3-5-11(8-10)18-16(21)13-9-15(20)19-14-7-2-1-6-12(13)14/h1-9H,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCXHEIKVQITLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)

![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)

![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)

![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)

![2-bromo-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5321399.png)

![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)

![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)